3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid
Overview
Description
3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings. Benzofurans are known for their diverse biological activities, including anti-tumor, antibacterial, antioxidant, and antiviral properties
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to exhibit anti-tumor activity by inhibiting cell growth .
Biochemical Pathways
Benzofuran compounds have been found to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Biochemical Analysis
Biochemical Properties
It is known that benzofuran compounds can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 3-methyl-2,3-dihydrobenzofuran-2-carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid. The reaction is usually carried out in an acidic medium to facilitate the formation of the benzofuran ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and ultrasonic irradiation are also employed to enhance reaction rates and improve product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation reactions using bromine or chlorine, and nucleophilic substitution reactions with various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of halogenated derivatives and other substituted benzofurans.
Scientific Research Applications
3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid has a wide range of applications in scientific research. Its biological activities make it a valuable compound in the development of new drugs and therapeutic agents. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study enzyme inhibition and receptor binding. In industry, it is utilized in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
3-Methyl-2,3-dihydrobenzofuran-3-carboxylic acid is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Benzofuran: A basic structure without the methyl group.
2,3-Dihydrobenzofuran: Lacks the carboxylic acid group.
3-Methylbenzofuran: Different position of the methyl group.
These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their biological activities and applications.
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Properties
IUPAC Name |
3-methyl-2H-1-benzofuran-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-10(9(11)12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATGHGQTWIDEHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240227 | |
Record name | 2,3-Dihydro-3-methyl-3-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245063-66-5 | |
Record name | 2,3-Dihydro-3-methyl-3-benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=245063-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-3-methyl-3-benzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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